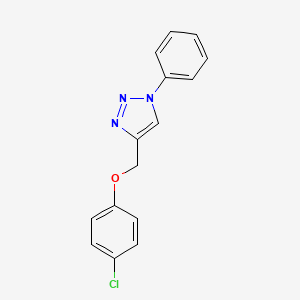
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzyl chloride, and sodium azide.
Formation of Azide Intermediate: Sodium azide is reacted with benzyl chloride to form benzyl azide.
Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with 4-chlorophenol in the presence of a copper catalyst to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies exploring its efficacy against various pathogens and cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: This compound also contains a chlorophenoxy group but differs in the heterocyclic ring structure.
2-Methyl-4-chlorophenoxyacetic acid: This compound is a phenoxyacetic acid derivative with herbicidal properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a plant growth regulator.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
135034-73-0 |
|---|---|
Fórmula molecular |
C15H12ClN3O |
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
4-[(4-chlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-8-15(9-7-12)20-11-13-10-19(18-17-13)14-4-2-1-3-5-14/h1-10H,11H2 |
Clave InChI |
AFBWANZEWMQYLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

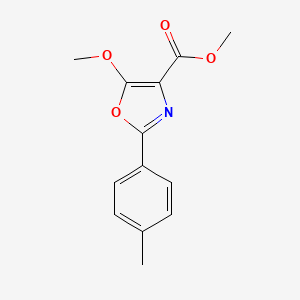
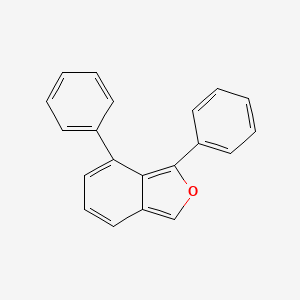

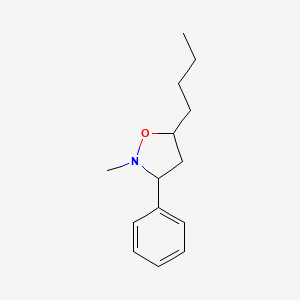




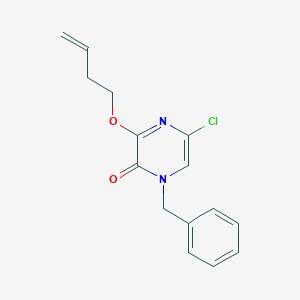
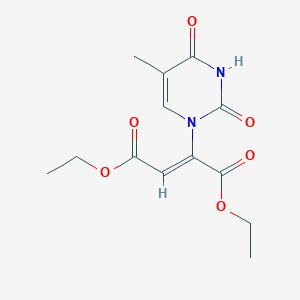
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
